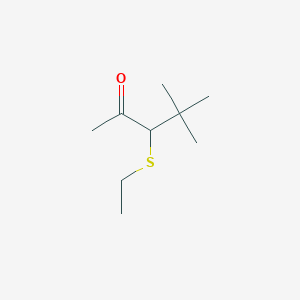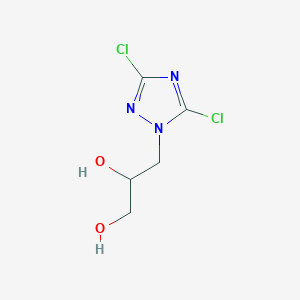
Benzenamine, 4,4'-oxybis[2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-oxybis[2-bromo-]: is an organic compound with the molecular formula C12H10Br2N2O It consists of a benzenamine structure with two bromine atoms and an oxygen bridge connecting two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-oxybis[2-bromo-] typically involves the bromination of 4,4’-oxybisbenzenamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of Benzenamine, 4,4’-oxybis[2-bromo-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4,4’-oxybis[2-bromo-] can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the parent amine.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Parent amine (4,4’-oxybisbenzenamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4,4’-oxybis[2-bromo-] is used as an intermediate in the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of brominated aromatic compounds.
Industry: In the industrial sector, Benzenamine, 4,4’-oxybis[2-bromo-] is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-oxybis[2-bromo-] involves its interaction with various molecular targets. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The bromine atoms in the compound can also participate in halogen bonding interactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Benzenamine, 4,4’-oxybis-: This compound lacks the bromine atoms and has different reactivity and applications.
Benzenamine, 4,4’-oxybis[2-chloro-]: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Benzenamine, 4,4’-oxybis[2-fluoro-]: Contains fluorine atoms, which significantly alter its reactivity and applications compared to the brominated derivative.
Uniqueness: Benzenamine, 4,4’-oxybis[2-bromo-] is unique due to the presence of bromine atoms, which impart specific chemical properties such as increased reactivity in substitution reactions and enhanced flame-retardant properties. These characteristics make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61381-89-3 |
|---|---|
Formule moléculaire |
C12H10Br2N2O |
Poids moléculaire |
358.03 g/mol |
Nom IUPAC |
4-(4-amino-3-bromophenoxy)-2-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-5-7(1-3-11(9)15)17-8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 |
Clé InChI |
JYBIXEUQHAYWCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
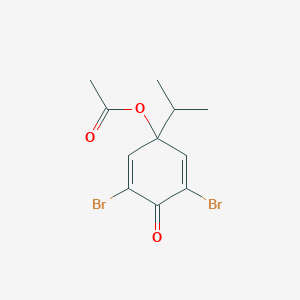
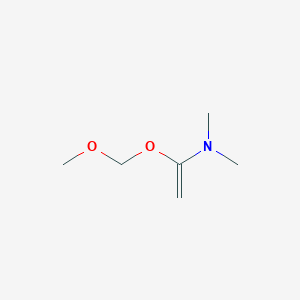
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
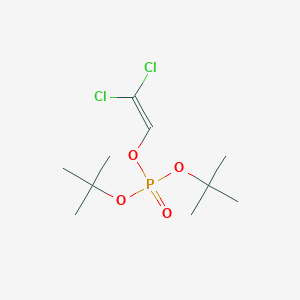
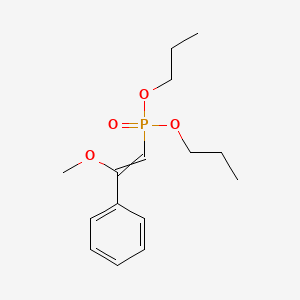
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
